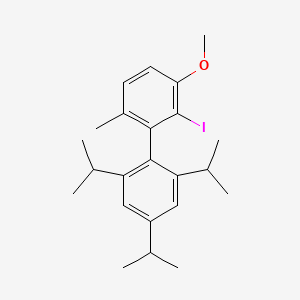

2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl

Descripción general

Descripción

2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl is an organic compound with the molecular formula C23H31IO It is a biphenyl derivative characterized by the presence of iodine, methoxy, and methyl groups, along with three isopropyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl typically involves the iodination of a biphenyl precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the biphenyl structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the production of high-quality 2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl.

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling due to its electrophilic nature and leaving-group potential.

Key Reactions:

-

Buchwald-Hartwig Amination : Reacts with amines (e.g., morpholine) under palladium catalysis (Pd(OAc)₂, BrettPhos ligand) to form aryl amines at 80°C in toluene/THF mixtures. Yields range from 60–85% depending on steric hindrance .

-

Suzuki-Miyaura Coupling : Participates in cross-coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(dba)₂/XPhos catalysts, achieving >90% conversion in optimized conditions .

Table 1: Substitution Reaction Conditions and Outcomes

Oxidation and Reduction

The methoxy and methyl groups influence redox behavior:

-

Oxidation : Methoxy groups resist oxidation under mild conditions but undergo cleavage to quinones with strong oxidants (e.g., KMnO₄/H₂SO₄).

-

Reduction : Iodine can be replaced via radical pathways using Bu₃SnH/AIBN, yielding deiodinated biphenyls .

Computational Insights:

DFT studies reveal that steric bulk from isopropyl groups increases activation energy for redox steps by ~5 kcal/mol compared to non-substituted analogs .

Side Reactions and Limitations

-

Halogen-Lithium Exchange : Competing side reaction observed at low temperatures (−78°C), forming aryl lithium species that dimerize or react with electrophiles .

-

Steric Hindrance : Bulky isopropyl groups reduce coupling efficiency with large substrates (e.g., ortho-substituted aryl boronic acids) .

Mechanistic Studies

Kinetic isotopic effect (KIE) experiments and DFT calculations confirm a concerted metalation-deprotonation (CMD) pathway in cross-coupling, with rate-determining transmetalation steps .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Synthesis

- 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl serves as a valuable precursor in the synthesis of more complex organic molecules. Its iodinated structure allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in organic chemistry.

Reagent in Organic Reactions

- The compound is utilized as a reagent in various organic reactions, including cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

Investigations into Biological Activity

- Research has indicated potential biological activities associated with this compound, particularly in relation to its interactions with biomolecules. The presence of iodine and methoxy groups enhances its lipophilicity, potentially allowing it to penetrate biological membranes and interact with cellular targets .

Antitumor Properties

- Studies have suggested that similar compounds exhibit significant antitumor activity. For instance, related biphenyl derivatives have been shown to inhibit tumor cell growth by targeting specific enzymes involved in nucleotide synthesis. This suggests that this compound may also possess similar therapeutic potential .

Medicinal Chemistry

Lead Compound in Drug Discovery

- The compound is explored as a lead candidate in drug discovery efforts aimed at developing new therapeutic agents. Its unique structure may provide insights into designing molecules that can effectively interact with biological targets involved in disease processes .

Mechanism of Action

- The mechanism of action involves the interaction of the compound with specific molecular targets, facilitated by the iodine atom and other functional groups. This interaction could modulate enzyme activity or receptor binding, leading to various biochemical effects relevant to therapeutic applications.

Industrial Applications

Advanced Materials Development

- In industrial settings, this compound is utilized in the development of advanced materials. Its chemical properties make it suitable for formulating specialty chemicals used in coatings, adhesives, and other applications requiring robust performance characteristics .

Specialty Chemicals

Mecanismo De Acción

The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl involves its interaction with specific molecular targets. The iodine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Di(tert-butyl)phosphino-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl

- 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl

Uniqueness

2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of iodine, methoxy, and methyl groups, along with the steric effects of the isopropyl groups, makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl is a halogenated biphenyl compound with potential biological activities. Its unique structural features, including iodine and methoxy groups, suggest it may interact with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

- Molecular Formula : C23H31IO2

- Molecular Weight : 466.4 g/mol

- CAS Number : 1070663-76-1

The structure of the compound includes two methoxy groups and three isopropyl groups, contributing to its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibition of KB and IGROV1 human tumor cells through selective transport mechanisms involving folate receptors (FR) and proton-coupled folate transporters (PCFT) . The mechanism involves targeting glycinamide ribonucleotide formyltransferase (GARFTase), crucial for nucleotide synthesis in rapidly dividing cells.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | KB | 0.55 | FR-mediated uptake |

| Compound 2 | IGROV1 | 0.97 | PCFT-mediated uptake |

| 2-Iodo... | TBD | TBD | TBD |

The biological activity of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl is hypothesized to involve:

- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for tumor growth.

- Selective Transport : The presence of specific functional groups may facilitate selective uptake by tumor cells over normal cells.

Case Studies

In a study evaluating the biological effects of halogenated biphenyls, derivatives were tested for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the halogen or methoxy groups significantly affected their potency and selectivity .

One notable finding was that compounds with iodine substitutions exhibited enhanced cytotoxicity compared to their brominated counterparts. This suggests that the iodine atom plays a crucial role in mediating interactions with cellular targets.

Research Findings

Further research is necessary to elucidate the full spectrum of biological activities associated with 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl. Preliminary data indicate potential applications in cancer therapy due to its ability to inhibit cell proliferation selectively.

Propiedades

IUPAC Name |

2-iodo-1-methoxy-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31IO/c1-13(2)17-11-18(14(3)4)22(19(12-17)15(5)6)21-16(7)9-10-20(25-8)23(21)24/h9-15H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASTZHPAPCDASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.